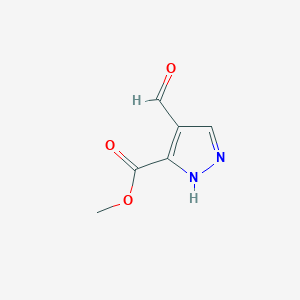

Methyl 4-formyl-1H-pyrazole-3-carboxylate

Description

Methyl 4-formyl-1H-pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound with a methyl ester group at position 3 and a formyl (-CHO) substituent at position 4 of the pyrazole ring. Its molecular formula is C₆H₅N₂O₃ (calculated based on structural analysis), and its molecular weight is 153.12 g/mol. The compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The presence of the formyl group enables further functionalization, such as condensation reactions to form hydrazones, imines, or other derivatives, making it valuable for drug discovery pipelines .

Properties

IUPAC Name |

methyl 4-formyl-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-6(10)5-4(3-9)2-7-8-5/h2-3H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJJMGRQZURDLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=NN1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35344-93-5 | |

| Record name | methyl 4-formyl-1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cycloaddition Route ([3+2] Cycloaddition)

This method involves the in situ generation of nitrilimines or esters of diazoacetic acid, which then undergo [3+2] cycloaddition with formylacetylenes or their derivatives. This reaction simultaneously constructs the pyrazole ring and introduces both the ester and formyl groups. This approach is efficient for creating bifunctional pyrazole derivatives with precise substitution patterns.

Vilsmeier-Haack Formylation of Pyrazole-3-carboxylate Esters

The most widely used method to introduce the formyl group at the 4-position of pyrazole-3-carboxylate esters is the Vilsmeier-Haack reaction. This electrophilic aromatic substitution involves the reaction of esters of pyrazole-3-carboxylic acids with a Vilsmeier reagent generated from phosphoryl chloride (POCl3) and N,N-dimethylformamide (DMF). The reaction conditions typically involve heating at 90–120 °C.

Example Reaction Scheme:

Pyrazole-3-carboxylate ester + POCl3/DMF → Methyl 4-formyl-1H-pyrazole-3-carboxylate

Formylation of Pyrazole Hydrazones and Semicarbazones

Another route involves the formylation of hydrazones or semicarbazones derived from pyruvic acid derivatives. These intermediates are treated with Vilsmeier-Haack reagents to yield 4-formylpyrazole esters. This method provides good yields and allows for structural variation depending on the starting ketones and hydrazines used.

Oxidation of Corresponding Alcohols

Oxidation of 4-hydroxymethyl-pyrazole-3-carboxylate esters can also yield the corresponding 4-formyl derivatives. This method is less commonly employed but can be useful when the alcohol precursor is readily available.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield Range |

|---|---|---|---|---|

| [3+2] Cycloaddition of Nitrilimines | Nitrilimines + Formylacetylenes, mild conditions | Simultaneous ring formation and functionalization | Requires specialized precursors | Moderate to high |

| Vilsmeier-Haack Formylation | POCl3/DMF, 90–120 °C | High regioselectivity, widely applicable | Sensitive to substituents, harsh conditions | High (70–90%) |

| Formylation of Hydrazones/Semicarbazones | POCl3/DMF, room temp to moderate heat | Good yields, versatile for different substrates | Multi-step preparation of intermediates | Moderate to high |

| Oxidation of 4-Hydroxymethyl Pyrazoles | Oxidizing agents (e.g., PCC, Dess-Martin) | Straightforward if alcohol precursor available | Requires alcohol precursor, possible overoxidation | Moderate |

Detailed Research Findings

The Vilsmeier-Haack reaction remains the cornerstone method for preparing this compound due to its reliability and selectivity. It proceeds via electrophilic substitution on the pyrazole ring, with the formyl group introduced at the 4-position adjacent to the ester moiety.

The [3+2] cycloaddition approach is valuable for constructing the pyrazole scaffold with both ester and aldehyde groups in one step, streamlining synthesis and allowing for diverse substitution patterns. This method is especially useful in complex molecule synthesis where step economy is crucial.

Post-synthesis functionalization of pyrazole esters via formylation allows for the preparation of a broad range of methyl 4-formyl-1H-pyrazole-3-carboxylates with different substituents on the pyrazole ring, enabling fine-tuning of chemical and biological properties.

The aldehyde group in this compound is highly reactive, facilitating further chemical transformations such as condensation reactions, nucleophilic additions, and cyclocondensations, which are important for synthesizing biologically active heterocyclic compounds.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-formyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Pharmaceutical Applications

Methyl 4-formyl-1H-pyrazole-3-carboxylate has emerged as a valuable compound in drug discovery due to its biological activity and structural properties. Its pyrazole framework is a common motif in various pharmacologically active compounds.

Drug Development

The compound serves as a precursor for synthesizing various bioactive pyrazole derivatives. Pyrazoles are known for their therapeutic potential, with several derivatives being used as anti-inflammatory, analgesic, and antitumor agents. Notable drugs that feature pyrazole structures include:

| Drug Name | Therapeutic Use | Pyrazole Structure |

|---|---|---|

| Sildenafil | Erectile dysfunction | Pyrazolo[4,3-d]pyrimidin-1(2H)-one |

| Celecoxib | Anti-inflammatory | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide |

| Rimonabant | Anti-obesity | 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-3-methylpyrazole |

Mechanistic Studies

Research has demonstrated that this compound can interact with various biological targets through its formyl group, facilitating binding interactions that are critical for medicinal chemistry applications. Studies have shown that the compound exhibits promising activity against specific enzymes and receptors, making it a candidate for further investigation in drug design .

Agricultural Chemistry

In agricultural applications, this compound is being explored for its potential as a fungicide precursor. The compound's structural features allow it to be modified into more complex molecules that can target plant pathogens effectively.

Fungicide Development

The synthesis of pyrazole derivatives from this compound has been linked to the development of new fungicides. These derivatives can exhibit enhanced efficacy against fungal diseases affecting crops, thus contributing to sustainable agricultural practices .

Material Science Applications

The versatility of this compound extends into material science, where it is utilized in the synthesis of novel polymeric materials and nanocomposites.

Polymer Synthesis

The compound acts as a bifunctional building block in the formation of pyrazole-based polymers that can be tailored for specific properties such as thermal stability and mechanical strength. These materials find applications in coatings, adhesives, and other industrial products .

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

Case Study 1: Synthesis of Bioactive Derivatives

A study published in Journal of Heterocyclic Chemistry reported the successful synthesis of various derivatives from this compound, demonstrating their potential as anti-inflammatory agents through in vitro assays .

Case Study 2: Agricultural Application

Research highlighted in Pesticide Science explored the fungicidal activity of modified pyrazoles derived from this compound against common crop pathogens, showing promising results that could lead to new agricultural products .

Mechanism of Action

The mechanism of action of Methyl 4-formyl-1H-pyrazole-3-carboxylate and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed bioactivities. For example, some derivatives may inhibit enzyme activity or bind to receptors, altering cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of Methyl 4-formyl-1H-pyrazole-3-carboxylate and structurally analogous pyrazole derivatives is provided below, focusing on molecular properties, reactivity, safety, and commercial availability.

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Findings:

Reactivity: The formyl group in this compound significantly enhances its reactivity compared to non-functionalized analogs (e.g., Methyl 1H-pyrazole-3-carboxylate). This allows for efficient synthesis of Schiff bases or heterocyclic scaffolds . Ethyl ester derivatives (e.g., Ethyl 4-formyl-1H-pyrazole-3-carboxylate) exhibit slightly reduced electrophilicity due to the larger alkyl group, slowing reaction kinetics in nucleophilic substitutions .

Safety :

- Most analogs share similar hazards, including skin/eye irritation (H315, H319) and respiratory sensitization (H335). Ethyl 4-formyl-1H-pyrazole-3-carboxylate uniquely carries an oral toxicity risk (H302) .

Commercial Availability :

- This compound is available in milligram to gram quantities (e.g., 100 mg for €76; 10 g for €1,502) from suppliers like CymitQuimica .

- Ethyl and dimethyl analogs are less commonly stocked, with lead times of 5–7 days for global shipments .

Applications :

- Derivatives with formyl or ester groups are widely used in medicinal chemistry. For example, Methyl 4,5-dimethyl-1H-pyrazole-3-carboxylate serves as a precursor for kinase inhibitors due to its stability .

Biological Activity

Methyl 4-formyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activities

This compound and its derivatives have been reported to exhibit various biological activities, including:

- Antimicrobial Activity : Several studies indicate that this compound possesses antimicrobial properties against a range of bacterial and fungal pathogens. For instance, derivatives have shown efficacy against resistant strains of bacteria and fungi .

- Anticancer Properties : Research has highlighted the potential of pyrazole derivatives in cancer therapy, with some compounds demonstrating cytotoxic effects on cancer cell lines .

- Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit inflammatory pathways, particularly through the inhibition of cyclooxygenase enzymes .

The mechanism by which this compound exerts its biological effects often involves interactions with specific molecular targets:

- Enzyme Inhibition : Some derivatives inhibit key enzymes involved in metabolic pathways, which can lead to reduced proliferation of pathogens or cancer cells. For example, certain compounds have been shown to inhibit COX-2 activity, contributing to their anti-inflammatory properties .

- Receptor Binding : The binding affinity to various receptors can alter cellular signaling pathways, enhancing or inhibiting specific biological responses. This is particularly relevant in the context of anticancer activity where receptor modulation can lead to apoptosis in tumor cells .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for developing more potent derivatives. Key observations include:

| Derivative | Biological Activity | Notable Features |

|---|---|---|

| Methyl 4-formyl-1H-pyrazole-5-carboxylate | Antimicrobial, Anticancer | Unique substitution pattern enhances reactivity |

| Methyl 4-amino-1H-pyrazole-3-carboxylate | HIV Inhibition | Non-toxic with dose-dependent activity |

| Methyl 4-formyl-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate | Antiviral | Distinct mode of action against HIV |

These variations in activity are attributed to differences in substitution at the pyrazole ring and carboxylate moiety, which influence both chemical reactivity and interaction with biological targets .

Antimicrobial Studies

A study evaluating the antimicrobial efficacy of various pyrazole derivatives found that this compound exhibited significant activity against multiple strains of bacteria and fungi. The results indicated that structural modifications could enhance potency against resistant strains .

Anticancer Research

In vitro studies on cancer cell lines demonstrated that certain derivatives led to a marked decrease in cell viability. These findings suggest that this compound could be a promising candidate for further development as an anticancer agent .

Anti-inflammatory Activity

Research focused on the anti-inflammatory potential revealed that this compound could effectively inhibit COX enzymes, thereby reducing inflammatory markers in experimental models. This positions it as a potential therapeutic agent for inflammatory diseases .

Q & A

Q. Critical Parameters :

Q. Basic Answer :

- 1H-NMR : Confirm substituent positions (e.g., formyl proton at δ 9.8–10.2 ppm).

- LC-MS : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

- FT-IR : Identify carbonyl stretches (ester C=O: ~1700 cm⁻¹; formyl C=O: ~1680 cm⁻¹) .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex analogs .

How do substituent positions (e.g., formyl vs. amino groups) affect biological activity in pyrazole derivatives?

Q. Advanced SAR Analysis :

- Formyl Group : Enhances electrophilicity, enabling Schiff base formation for drug-target interactions.

- Ester Group : Improves membrane permeability via lipophilicity.

- Positional Isomerism : 4-Formyl-1H-pyrazole-3-carboxylate shows higher enzyme inhibition than 5-formyl analogs due to steric compatibility .

Case Study : Methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate demonstrated anti-cancer activity via kinase inhibition, attributed to its amino and ester group orientation .

What safety protocols are critical when handling this compound?

Q. Basic Safety :

- PPE : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- First Aid : Flush eyes with water for 15 min; seek medical attention for ingestion .

How can computational tools predict the reactivity of this compound?

Q. Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Molecular Docking : Predict binding affinity with targets (e.g., kinases) using AutoDock Vina.

- PubChem Data : Cross-reference experimental properties (e.g., LogP, TPSA) with predicted values .

Example : PubChem’s LC-MS data for Methyl 3-amino-pyrazole derivatives aligned with DFT-predicted fragmentation pathways .

How to troubleshoot low yields in the synthesis of this compound?

Q. Advanced Troubleshooting :

- Side Reactions : Monitor for hydrazone byproducts during cyclization using TLC.

- Purification : Optimize column chromatography (e.g., hexane/EtOAc gradients) to separate polar impurities.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate formylation .

Data Contradiction : reports 65–75% yield under hydrazine hydrate, while achieved 80% with optimized catalysts.

What industrial-scale adaptations exist for pyrazole carboxylate synthesis?

Q. Advanced Methodology :

- Flow Chemistry : Reduces reaction time (e.g., 2 h vs. 10 h batch) and improves safety.

- High-Throughput Screening (HTS) : Identifies optimal solvent/catalyst combinations (e.g., DMF vs. DMAc) .

Case Study : Ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate synthesis scaled to 1 kg using continuous flow reactors .

How to design a stability study for this compound under varying pH?

Q. Methodological Answer :

Sample Preparation : Dissolve compound in buffers (pH 1–13).

HPLC Monitoring : Track degradation products (e.g., hydrolysis to carboxylic acid).

Kinetic Analysis : Calculate half-life (t₁/₂) using Arrhenius plots.

Key Finding : Pyrazole esters degrade rapidly in alkaline conditions (pH >10) due to ester hydrolysis .

What are the ethical considerations in using pyrazole derivatives for in vivo studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.